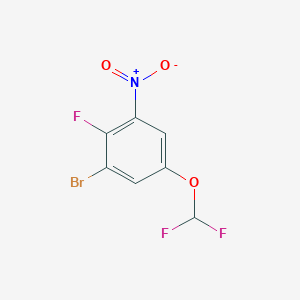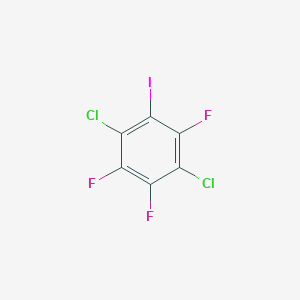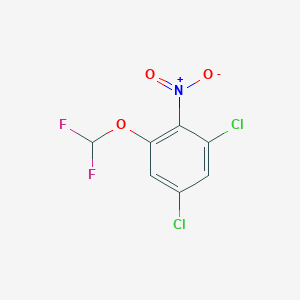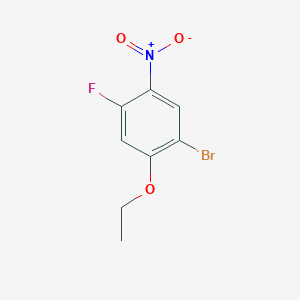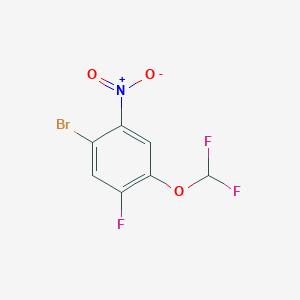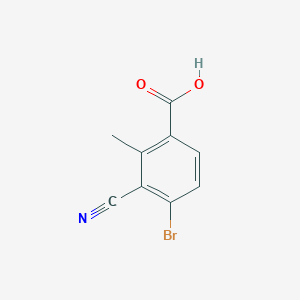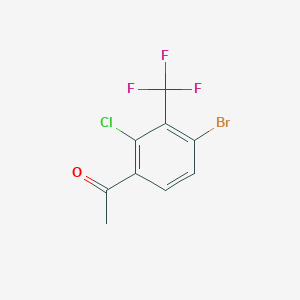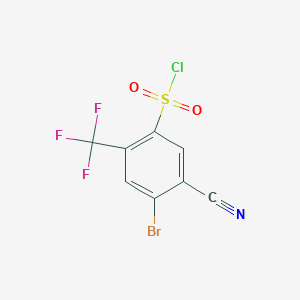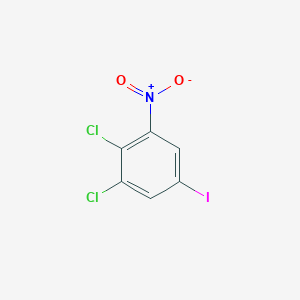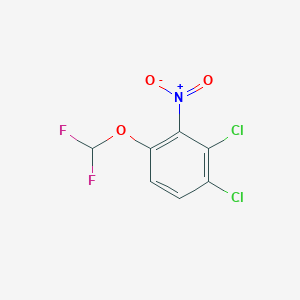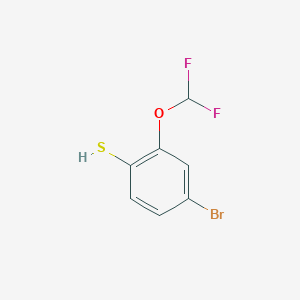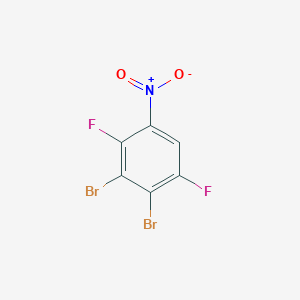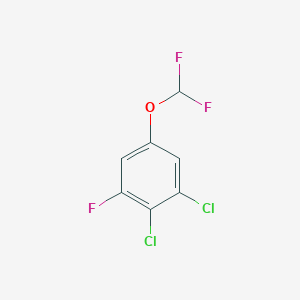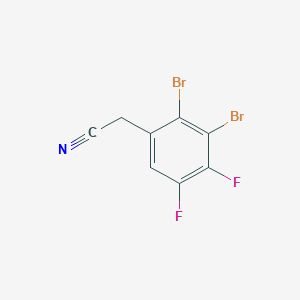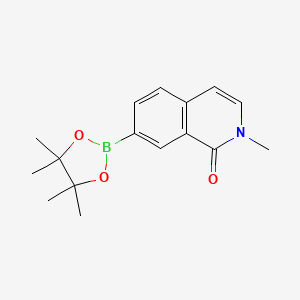
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
Vue d'ensemble
Description
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one is a chemical compound with the CAS Number: 2096997-20-3. Its molecular weight is 285.15 and it has the InChI Code: 1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-6-11-8-9-18(5)14(19)13(11)10-12/h6-10H,1-5H3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H20BNO3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Boric Acid Ester Intermediates: These compounds, including similar structures to 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one, are synthesized and characterized by various techniques like FTIR, NMR, and mass spectrometry. They are used for crystallographic and conformational analyses, providing insight into their molecular structures and physicochemical properties (Huang et al., 2021).
Chemical Synthesis Methodologies
- Suzuki Cross-Coupling Reactions: A methodology for introducing aryl and vinyl substituents in the structure of isoquinolines, including compounds similar to the target molecule, has been developed using the Suzuki cross-coupling reaction. This method demonstrates the versatility of these compounds in chemical synthesis (Babudri et al., 2006).
Molecular Electrostatic Potential and Frontier Molecular Orbitals Analysis
- Density Functional Theory (DFT): The molecular structures of related compounds are optimized using DFT, which is compared with X-ray diffraction values. This approach offers insights into the molecular electrostatic potential and frontier molecular orbitals, revealing key aspects of these compounds' chemical behavior (Wu et al., 2021).
Molecular Conformational Analysis
- Single Crystal X-ray Diffraction: The crystal structure of compounds with similar structures is determined using single crystal X-ray diffraction, providing a basis for conformational analysis. This helps in understanding the molecular geometry and potential applications in various chemical reactions (Liao et al., 2022).
Photostimulated Reactions
- SRN1 Reactions in DMSO: Photostimulated SRN1 reactions of iodobenzamide with enolates, including compounds structurally related to the target molecule, result in various isoquinolin-1-(2H)-ones. This illustrates the potential of such compounds in photochemically induced reactions (Guastavino et al., 2006).
Cytoprotection and Metal Chelation
- Prochelator-To-Chelator Conversion: Certain derivatives, including those structurally akin to the target compound, show potential in conditionally targeting iron sequestration in cells under oxidative stress. This suggests their use in therapeutic applications focusing on oxidative damage mitigation (Wang & Franz, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-6-11-8-9-18(5)14(19)13(11)10-12/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDLJOPKDWCADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



